3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC

Descripción general

Descripción

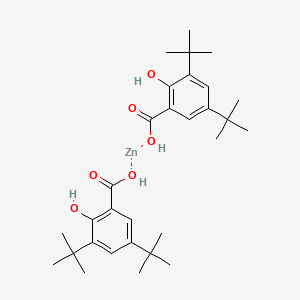

3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC is a useful research compound. Its molecular formula is C30H44O6Zn and its molecular weight is 566 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,5-Ditert-butyl-2-hydroxybenzoic acid, also known as zinc 3,5-di-tert-butylsalicylate, is a compound with notable biological activities, particularly in cancer research and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of zinc complexes of 3,5-di-tert-butylsalicylate. A significant study demonstrated that this compound inhibits the viability, migration, and invasion of triple-negative breast cancer (TNBC) cells (4T1). The treatment led to apoptosis induction and altered gene expression profiles. Specifically, RNA sequencing revealed that 17 genes were upregulated while 26 were downregulated following treatment with the zinc complex. Pathway analysis indicated involvement in key signaling pathways such as JAK-STAT3, HIF-1, and TNF signaling pathways. Notably, the phosphorylation of STAT3 and its upstream regulator SRC was significantly reduced post-treatment, suggesting a targeted mechanism against TNBC cells .

Neuroprotective Effects

In addition to its anticancer properties, 3,5-Ditert-butyl-2-hydroxybenzoic acid exhibits neuroprotective effects. A study investigated a derivative compound (LX009) in the context of ischemic stroke. The results indicated that LX009 could mitigate oxidative stress-induced neuronal apoptosis by enhancing the activity of antioxidant enzymes and reducing intracellular reactive oxygen species (ROS). The compound also upregulated key proteins involved in cellular defense mechanisms such as Akt and Nrf2 .

Antioxidant Activity

The antioxidant properties of 3,5-Ditert-butyl-2-hydroxybenzoic acid are crucial for its biological activity. It has been shown to protect cells from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant defenses. This activity is particularly relevant in conditions characterized by oxidative stress.

Summary Table of Biological Activities

Case Study 1: Triple-Negative Breast Cancer

A comprehensive study focused on the effects of zinc 3,5-di-tert-butylsalicylate on TNBC revealed significant findings regarding its ability to induce apoptosis in cancer cells. The study utilized various assays to confirm the decrease in cell viability and migration rates. The analysis showed alterations in gene expression consistent with reduced tumor aggressiveness.

Case Study 2: Ischemic Stroke Model

In an experimental model simulating ischemic stroke, LX009 was administered to assess its neuroprotective effects. The treatment resulted in a marked decrease in cell death associated with oxidative stress. Measurements indicated enhanced mitochondrial function and reduced ROS levels post-treatment, supporting its potential as a therapeutic agent against stroke-related injuries.

Aplicaciones Científicas De Investigación

Antioxidant Activity

3,5-Ditert-butyl-2-hydroxybenzoic acid is recognized for its antioxidant properties. It acts as a radical scavenger, which is crucial in preventing oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation, making it valuable in food preservation and pharmaceutical formulations .

Coordination Chemistry

The zinc complex of 3,5-Ditert-butyl-2-hydroxybenzoic acid has been utilized in coordination chemistry to form various metal complexes. These complexes are significant for catalysis and material science. For instance, research indicates that these complexes can exhibit interesting magnetic properties due to the interactions between zinc and other transition metals like cobalt .

Pharmaceutical Applications

In medicinal chemistry, derivatives of 3,5-Ditert-butyl-2-hydroxybenzoic acid have been explored for their potential as anti-inflammatory agents. They inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Electrophotography

The compound is widely used as a charge-control agent in electrophotography, particularly in toner formulations. Its ability to modify the charge characteristics of toners enhances the quality of printed images by improving the transfer of toner to substrates .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of 3,5-Ditert-butyl-2-hydroxybenzoic acid in food products. The results demonstrated a significant reduction in oxidative degradation when the compound was added to lipid-rich foods, indicating its potential as a natural preservative.

Case Study 2: Coordination Complexes

Research on the synthesis of zinc complexes with 3,5-Ditert-butyl-2-hydroxybenzoic acid revealed their application in catalyzing organic reactions. The study highlighted the efficiency of these complexes in facilitating enantioselective reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals .

Propiedades

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H22O3.Zn/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMHWULPQWNCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42405-40-3 | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato-O1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-κO)benzoato-κO]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.